

Application Notes: Fragment-Based Discovery of Covalent KRAS G12C Inhibitors

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Compound of Interest

Compound Name: *1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate*

Cat. No.: *B1316988*

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Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Gly12Cys (G12C) mutation being particularly prevalent in non-small cell lung cancer.[1][2] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the lack of deep allosteric pockets.[1][3] The discovery of a novel, inducible "switch-II pocket" on the GDP-bound state of KRAS G12C has enabled the development of a new class of covalent inhibitors that specifically target the mutant cysteine residue.[3][4]

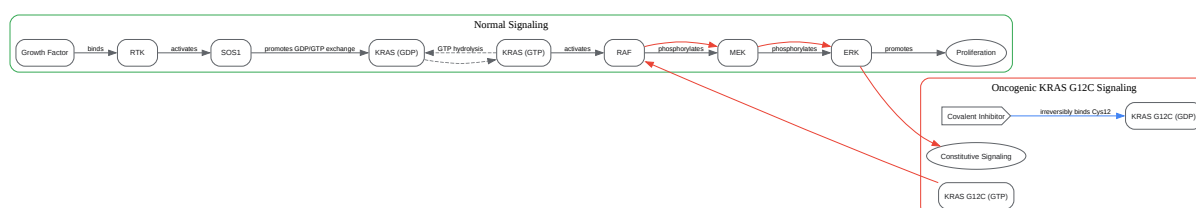
These application notes provide a detailed overview of the fragment-based approach to discovering and characterizing potent and selective covalent inhibitors of KRAS G12C, a strategy that has led to the development of clinical candidates like Sotorasib (AMG 510) and Adagrasib (MRTX849).[1][5][6]

Signaling Pathway of KRAS and Mechanism of Inhibition

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways involved in cell growth and

proliferation, such as the RAF-MEK-ERK (MAPK) pathway.[7] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to an accumulation of the active state and constitutive signaling.[8]

Covalent KRAS G12C inhibitors function by irreversibly binding to the mutant cysteine 12 residue, which is located near the switch-II pocket.[3][4] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing its interaction with downstream effector proteins and inhibiting aberrant signaling.[4]

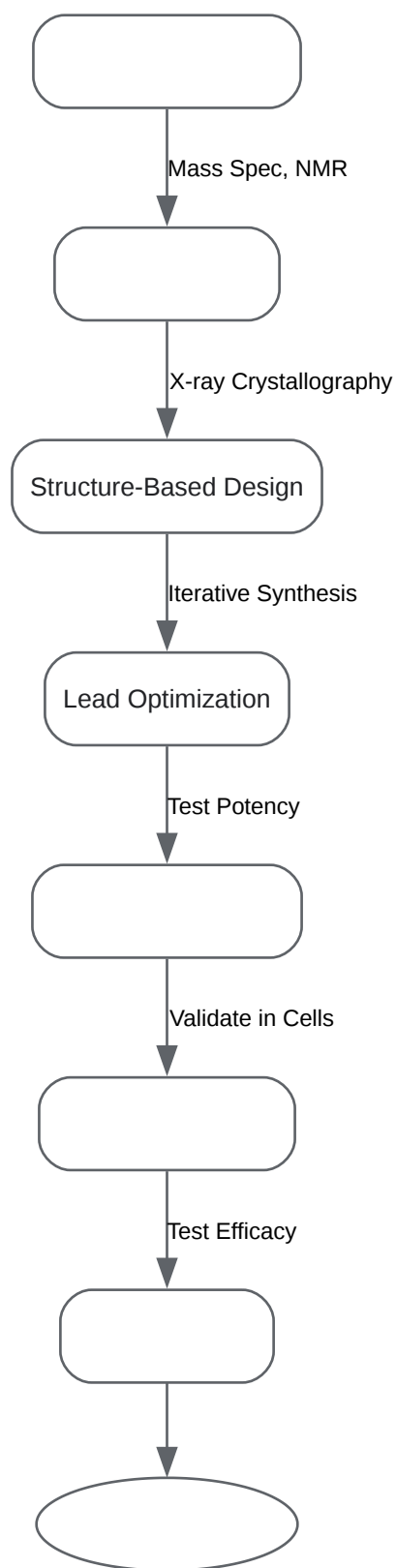


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Figure 1: KRAS Signaling Pathway and Inhibition.

Experimental Workflow for Inhibitor Discovery and Characterization

The discovery of potent KRAS G12C inhibitors often follows a multi-step workflow, beginning with fragment screening to identify initial hits, followed by structure-based optimization and comprehensive biochemical and cellular characterization.



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Figure 2: Drug Discovery Workflow.

Quantitative Data Summary

The following tables summarize the biochemical and cellular activities of representative KRAS G12C inhibitors.

Table 1: Biochemical Activity of KRAS G12C Inhibitors

Compound	SOS1-catalyzed GDP/GTP Exchange IC ₅₀ (μM)	Reference
ARS-1620	-	[5]
Analog 2	20.1	[5]
Analog 3	4.9 (4-fold increase vs 2)	[5]
Analog 5	0.903	[5]
Analog 8	-	[5]
AMG 510	-	[9]
MRTX849	-	[9]

Note: A direct IC₅₀ for ARS-1620 was not provided in the reference, but it was used as a benchmark.

Table 2: Cellular Activity of KRAS G12C Inhibitors

Compound	p-ERK Cellular Assay IC50 (μM)	Cell Line	Reference
ARS-1620	-	MIA PaCa-2	[5]
Analog 2	58	MIA PaCa-2	[5]
Analog 3	3.4 (17-fold increase vs 2)	MIA PaCa-2	[5]
Analog 5	2.6	MIA PaCa-2	[5]
Analog 8	-	MIA PaCa-2	[5]
AMG 510	-	MIA PaCa-2	[9]
MRTX849	-	MIA PaCa-2	[9]

Note: A direct IC50 for ARS-1620 and Analog 8 was not provided in the reference, but their activity was comparable.

Table 3: Binding Affinity of Inhibitors to KRAS Variants

Compound	KRAS G12C KD (nM)	KRAS WT KD (nM)	KRAS G12D KD (nM)	KRAS G12V KD (nM)	Reference
MRTX849	9.59	No binding	No binding	No binding	[9]
AMG 510	220	No binding	-	-	[9]

Table 4: In Vivo Tumor Growth Inhibition (TGI)

Compound	Dose (mg/kg, oral, once daily)	TGI (%)	Xenograft Model	Reference
AMG 510	10	86	MIA PaCa-2	[5]
AMG 510	≥ 30	Regression	MIA PaCa-2	[5]
ARS-1620	200	>70	NSCLC	[4]

Experimental Protocols

Covalent Fragment Screening by Mass Spectrometry

Objective: To identify small molecule fragments that covalently bind to KRAS G12C.

Materials:

- Purified, GDP-loaded KRAS G12C protein
- Acrylamide-containing fragment library (e.g., 969 fragments)
- Screening buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP)
- EDTA solution (e.g., 100 mM)
- LC-MS system

Protocol:

- Prepare a solution of KRAS G12C protein in screening buffer.
- Incubate the protein with each fragment from the library at a final concentration of 500 μ M for 24 hours. To accelerate the nucleotide exchange rate, include 10 mM EDTA in the incubation mixture.[\[1\]](#)
- Following incubation, desalt the protein-fragment mixture.
- Analyze the intact mass of the protein using an LC-MS system.
- Identify fragments that cause a mass shift in the protein, indicating covalent modification. A modification of >50% can be considered a hit.[\[1\]](#)

SOS1-Catalyzed Nucleotide Exchange Assay (AlphaScreen)

Objective: To measure the ability of inhibitors to block the interaction between GTP-loaded KRAS G12C and the Ras-binding domain (RBD) of c-RAF, which is a downstream effector.

Materials:

- Purified KRAS G12C protein
- Purified SOS1 protein (catalytic domain)
- Purified c-RAF RBD
- GTP
- Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)
- AlphaScreen donor and acceptor beads
- Test compounds

Protocol:

- In a 384-well plate, add the test compound at various concentrations.
- Add KRAS G12C protein and SOS1 to the wells.
- Initiate the exchange reaction by adding GTP.
- After a short incubation (e.g., 5 minutes), add the c-RAF RBD.^[5]
- Add AlphaScreen donor and acceptor beads and incubate in the dark.
- Read the plate on an AlphaScreen-compatible plate reader.
- Calculate IC₅₀ values from the dose-response curves.

Cellular Phospho-ERK1/2 (p-ERK) Immunoassay

Objective: To assess the ability of inhibitors to block KRAS G12C-mediated signaling in a cellular context by measuring the phosphorylation of ERK, a downstream kinase.

Materials:

- KRAS G12C mutant cell line (e.g., MIA PaCa-2)
- Cell culture medium and supplements
- Epidermal Growth Factor (EGF)
- Test compounds
- Lysis buffer
- p-ERK1/2 immunoassay kit (e.g., MSD)

Protocol:

- Seed MIA PaCa-2 cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).[5]
- Stimulate the cells with EGF to activate the KRAS signaling pathway.
- Lyse the cells and perform the p-ERK1/2 immunoassay according to the manufacturer's instructions.
- Measure the signal and calculate IC50 values from the dose-response curves.

Thermal Shift Assay (TSA) for Target Engagement

Objective: To confirm direct binding of an inhibitor to KRAS G12C within cells by measuring the change in the protein's thermal stability upon ligand binding.

Materials:

- KRAS G12C cell line
- Test compound
- PBS

- Thermal cycler with a fluorescent dye (e.g., SYPRO Orange) or a specific antibody for detection

Protocol:

- Treat KRAS G12C cells with the test compound or vehicle (e.g., 1% DMSO) for 1 hour.[9]
- Harvest and lyse the cells.
- Subject the cell lysates to a temperature gradient (e.g., 44 to 68 °C) for 3 minutes.[9]
- Analyze the amount of soluble KRAS G12C protein at each temperature using a suitable detection method (e.g., Western blot or a specific immunoassay).
- Determine the melting temperature (T_m) of KRAS G12C in the presence and absence of the inhibitor. An increase in T_m indicates target engagement.

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